2-amino-N-(2-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-[(2-chlorophenyl)methyl]-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2/c24-16-8-2-1-6-14(16)12-26-23(30)19-20-22(28-18-10-4-3-9-17(18)27-20)29(21(19)25)13-15-7-5-11-31-15/h1-11H,12-13,25H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJHWSIIJVKTLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CO5)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrroloquinoxaline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts alkylation reaction using furan and a suitable alkylating agent.
Attachment of the Chlorobenzyl Group: This step can be achieved through nucleophilic substitution reactions where the chlorobenzyl group is introduced using a chlorobenzyl halide.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Characteristics and Synthesis
This compound is characterized by a complex structure that includes a pyrroloquinoxaline core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions starting from readily available precursors. For example, the synthesis can begin with the acylation of 2-aminobenzoate derivatives followed by nucleophilic substitutions to introduce the furan and chlorobenzyl groups. The characterization of the compound is usually confirmed through techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Properties
Research indicates that derivatives of pyrroloquinoxaline compounds exhibit significant anticancer activity. Studies have shown that modifications at specific positions of the quinoxaline ring can enhance their efficacy against various cancer cell lines. For instance, similar compounds have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells, making them promising candidates for further development in oncology .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with furan and quinoxaline moieties have been reported to exhibit activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Modulation of Biological Targets
The compound has been studied for its interaction with various biological targets, including receptors involved in pain modulation (P2X3 receptors). Such interactions are crucial for developing analgesics that target specific pain pathways without the side effects associated with traditional opioids .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the pharmacological properties of this compound. Modifications to the chlorobenzyl or furan moieties can significantly influence the binding affinity to target receptors and overall biological activity. For example, substituting different halogen groups or altering the length of alkyl chains can enhance potency and selectivity .
In Vitro Studies
In vitro studies have demonstrated that derivatives similar to 2-amino-N-(2-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide show promising results against specific cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies typically measure cell viability using assays like MTT or XTT to quantify the cytotoxic effects .
In Vivo Studies
Animal models are used to evaluate the efficacy and safety profile of these compounds in a physiological context. Preliminary results indicate that certain derivatives can reduce tumor size without significant toxicity, highlighting their therapeutic potential .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-amino-N-(2-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity or altering their function. The exact pathways depend on the specific biological context, but common targets include kinases, proteases, and ion channels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
*Estimated based on analogous structures.
Key Comparative Insights
a) Substituent Effects on Lipophilicity and Solubility
- The 2-chlorobenzyl group in the target compound enhances lipophilicity compared to 2-methoxybenzyl () or 2-methoxyethyl (), which improve aqueous solubility via polar groups .
- Thiophene () and furan () substitutions differ in electronic properties: thiophene’s sulfur may reduce metabolic clearance compared to furan’s oxygen .
b) Steric and Electronic Modifications
- Bromo substitution () adds molecular weight and enables radiolabeling but may reduce solubility .
Biological Activity
The compound 2-amino-N-(2-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel heterocyclic compound with potential therapeutic applications, particularly in oncology and as an antimicrobial agent. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : 345.81 g/mol
- Functional Groups : The compound features an amino group, a chlorobenzyl moiety, and a furan ring, contributing to its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrroloquinoxaline compounds exhibit significant anticancer activity. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.
-
Cytotoxicity Studies :
- The compound demonstrated potent growth inhibition against human breast cancer cell lines in vitro. In particular, it was found to induce apoptosis in MCF-7 and MDA-MB-231 cell lines, with IC₅₀ values indicating effective concentrations for inducing cell death.
- A structure-activity relationship (SAR) analysis highlighted that modifications to the chlorobenzyl and furan moieties significantly impacted cytotoxic efficacy, suggesting that these groups are critical for enhancing biological activity .
-
Mechanisms of Action :
- The compound's anticancer effects are believed to involve multiple mechanisms:
- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.
- Inhibition of Proliferation : It disrupts the cell cycle at the G1/S phase transition.
- Targeting Kinases : Preliminary studies suggest that it may inhibit specific protein kinases involved in tumor progression .
- The compound's anticancer effects are believed to involve multiple mechanisms:
Antimicrobial Activity
In addition to its anticancer properties, this compound has also shown promise as an antimicrobial agent.
- Antibacterial Properties :
- The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, it was effective against Staphylococcus aureus and Escherichia coli.
- The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with DNA replication .
Case Studies
Several studies have documented the biological effects of similar compounds within the same class:
- A study on quinolone derivatives indicated that modifications at the C-7 position significantly enhanced cytotoxicity against tumor cells, establishing a precedent for the importance of structural variations in achieving desired biological effects .
- Another research effort focused on the SAR of pyrrole derivatives revealed that substituents like halogens (e.g., chlorine) markedly improved anticancer activity by increasing lipophilicity and enhancing cellular uptake .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₂ |
| Molecular Weight | 345.81 g/mol |
| Anticancer Activity IC₅₀ | Varies by cell line (e.g., <10 µM) |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction efficiency be optimized?
The compound’s synthesis likely involves multi-step heterocyclic chemistry, starting with quinoxaline core functionalization. A typical approach includes:
- Quinoxaline ring formation : Condensation of o-phenylenediamine derivatives with α-keto acids or glyoxal derivatives under acidic conditions .
- Pyrrole substitution : Introducing the furan-2-ylmethyl group via nucleophilic substitution or transition metal-catalyzed coupling.
- Carboxamide linkage : Coupling the amino group with 2-chlorobenzyl chloride using carbodiimide-based reagents (e.g., EDC/HOBt).
Optimization : Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) can improve yields by 15–20% compared to conventional heating . Monitor intermediates via TLC or HPLC to reduce side products.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how can data discrepancies be resolved?
- NMR : H and C NMR (DMSO-d6 or CDCl3) confirm regiochemistry of substitutions (e.g., furan vs. chlorobenzyl groups). Discrepancies in peak splitting may arise from rotational isomerism; use variable-temperature NMR to resolve .
- IR : Validate carboxamide (C=O stretch ~1650 cm) and aromatic C-Cl (750–550 cm).
- Mass Spectrometry : High-resolution ESI-MS ensures molecular weight accuracy (±5 ppm).
Conflict resolution : Cross-validate with X-ray crystallography (e.g., single-crystal diffraction for absolute configuration) .
Advanced Research Questions
Q. How can computational methods predict this compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to quinoxaline-recognizing targets (e.g., kinase domains). Focus on hydrogen bonding with the carboxamide and π-π stacking with the quinoxaline ring .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing redox activity) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers or protein pockets.
Q. What strategies mitigate conflicting bioactivity data in antimicrobial or anticancer assays?
- Dose-response refinement : Test concentrations across 5-log ranges (1 nM–100 µM) to identify IC50/EC50 values with Hill slopes >1.5 for specificity .
- Counter-screening : Validate selectivity against related enzymes (e.g., DHFR for antimicrobial activity) to rule off-target effects .
- Metabolic stability : Pre-treat compounds with liver microsomes (e.g., human CYP450 isoforms) to account for false negatives due to rapid degradation .
Q. How can reaction conditions be tailored to improve regioselectivity in pyrroloquinoxaline derivatives?
- Solvent effects : Use DMF or DMSO for polar transition states favoring substitution at the 3-position over 1-position .
- Catalytic systems : Pd(PPh3)4/ligand combinations (e.g., XPhos) enhance cross-coupling efficiency for furan-methyl groups .
- Temperature control : Lower temperatures (0–25°C) reduce radical-mediated side reactions during nitration or halogenation steps .
Methodological Guidance
Q. What analytical workflows resolve stability issues in aqueous buffers?
- Forced degradation : Expose the compound to pH 1–13 buffers (37°C, 24 hr) and analyze via UPLC-MS to identify hydrolytic cleavage points (e.g., carboxamide bond) .
- Excipient compatibility : Screen with common stabilizers (e.g., cyclodextrins, PEG-400) to enhance solubility >1 mg/mL.
Q. How to design structure-activity relationship (SAR) studies for this scaffold?
- Core modifications : Replace the furan with thiophene or pyridine to assess electronic effects on bioactivity .
- Substituent libraries : Synthesize derivatives with varied halogenation (e.g., 3-Cl vs. 4-F on benzyl group) and measure logP via shake-flask method .
- Pharmacophore mapping : Use MOE or Discovery Studio to align active/inactive analogs and identify critical H-bond acceptors (e.g., quinoxaline N-atoms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
